5-cyclopropylIsoxazole

描述

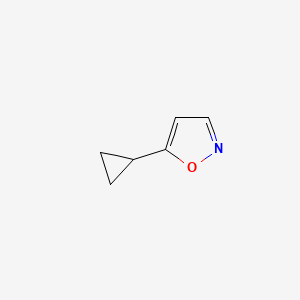

5-CyclopropylIsoxazole: is a heterocyclic compound featuring a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is part of the isoxazole family, which is known for its significant pharmacological and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions:

One-Pot Synthesis: A highly regioselective method involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine.

Cycloaddition Reactions: Enamine-triggered [3+2]-cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine yield 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles.

Industrial Production Methods: Industrial production often involves scalable and eco-friendly synthetic strategies, such as metal-free synthetic routes that utilize common reagents like TEMPO and TMSN3 .

化学反应分析

Types of Reactions:

Oxidation: Isoxazole derivatives can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert isoxazole derivatives into their corresponding reduced forms.

Substitution: Isoxazole compounds can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents such as halogens and nucleophiles are commonly employed.

Major Products Formed:

Oxidation: Formation of oxidized isoxazole derivatives.

Reduction: Formation of reduced isoxazole derivatives.

Substitution: Formation of substituted isoxazole derivatives with various functional groups

科学研究应用

Biology and Medicine: Isoxazole derivatives exhibit diverse biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial properties. They are also explored as potential HDAC inhibitors .

Industry: In the industrial sector, isoxazole compounds are utilized in the development of agrochemicals and materials science .

作用机制

The mechanism of action of 5-CyclopropylIsoxazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

相似化合物的比较

4,5-Diphenyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline: Known for its analgesic and anti-inflammatory properties.

Bis-5-cyclopropylisoxazole-4-carboxamides: Explored as potential herbicide inhibitors targeting 4-Hydroxyphenylpyruvate dioxygenase.

Uniqueness: 5-CyclopropylIsoxazole stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

生物活性

5-Cyclopropylisoxazole is a compound of interest in medicinal chemistry and agrochemical research due to its diverse biological activities. This article explores its biological activity, focusing on its role as a selective S1P3 receptor agonist and its herbicidal properties.

This compound and its derivatives have been synthesized and studied for their potential therapeutic applications, particularly in cardiovascular and inflammatory diseases, as well as for their herbicidal efficacy. The compound's unique structural characteristics contribute to its interaction with biological targets, making it a subject of extensive research.

2.1 S1P3 Receptor Agonism

Research has identified N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide as a potent and selective agonist for the S1P3 receptor (S1P3-R). This compound was developed through high-throughput screening and subsequent rational modifications. Key findings include:

- Selectivity : It exhibits exquisite selectivity over other S1P receptors (S1P1, S1P2, S1P4, S1P5) with submicromolar activity.

- Mechanism of Action : The compound acts as an allosteric agonist, binding to the S1P3-R without disrupting the natural ligand (S1P) binding .

2.2 Herbicidal Activity

The herbicidal potential of this compound derivatives has also been investigated. A series of N-benzyl-5-cyclopropylisoxazole-4-carboxamides were synthesized and evaluated for their herbicidal activity against common weeds. Notable findings include:

- Efficacy : Compound I-26 demonstrated 100% inhibition against Portulaca oleracea and Abutilon theophrasti at a concentration of 10 mg/L, outperforming the positive control (butachlor) which showed only 50% inhibition.

- Mechanism : The compounds primarily act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) , which is crucial in carotenoid biosynthesis, leading to characteristic bleaching symptoms in treated plants .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives can be attributed to specific structural features. A detailed SAR study revealed:

| Compound | Structure | Herbicidal Activity | Inhibition Rate |

|---|---|---|---|

| I-05 | N-benzyl-5-cyclopropylisoxazole-4-carboxamide | Excellent post-emergence | 150 g/ha against Echinochloa crusgalli |

| I-17 | N-benzyl-5-cyclopropylisoxazole-4-carboxamide | Comparable to Mesotrione | ~80% on A. theophrasti |

| b9 | Bis-5-cyclopropylisoxazole-4-carboxamide | Better than isoxaflutole | ~90% on Digitaria sanguinalis |

The introduction of small substituents on the benzene ring enhances herbicidal activity, while flexible linkers improve binding affinity to HPPD .

4.1 Cardiovascular Applications

In a study focusing on cardiovascular disease models, the application of N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide demonstrated significant improvements in vascular function and inflammation reduction in animal models, supporting its potential therapeutic use in treating cardiovascular disorders .

4.2 Agrochemical Applications

A series of field trials conducted with various derivatives showed promising results in controlling weed populations effectively while minimizing damage to non-target species. These studies highlight the practical implications of using this compound derivatives in integrated pest management strategies .

5. Conclusion

The compound this compound exhibits significant biological activity through its roles as an S1P3 receptor agonist and as an effective herbicide. Ongoing research into its mechanisms and structural modifications continues to reveal its potential in both pharmacological and agricultural applications.

属性

IUPAC Name |

5-cyclopropyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-2-5(1)6-3-4-7-8-6/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGXUYQWSMOGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do these 5-cyclopropylIsoxazole derivatives exert their herbicidal effects? Do they specifically target a particular enzyme?

A1: While the exact mechanism for all derivatives is under investigation, research suggests that some this compound compounds, like II-05 (an isoxazole ring-opening product of I-05), act by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD). [] This enzyme is crucial in plants for synthesizing plastoquinone, a key component for carotenoid biosynthesis. Disrupting HPPD leads to the depletion of protective carotenoids, leaving plants vulnerable to photooxidative damage and ultimately death. This mechanism is similar to that of commercially available HPPD inhibitor herbicides like mesotrione. [] Interestingly, not all derivatives exhibiting herbicidal activity directly inhibit HPPD. For instance, while I-05 demonstrates potent herbicidal action, it doesn't directly inhibit HPPD. It's hypothesized that I-05 might be metabolized within the plant into II-05, which then acts on HPPD. []

Q2: What structural features of these this compound derivatives are important for their herbicidal activity?

A2: Research indicates that the linker connecting the this compound core to other chemical groups significantly influences herbicidal activity. [] For instance, compounds b9 and b10, featuring a flexible linker with six carbon atoms, demonstrated superior herbicidal efficacy compared to analogs with different linkers. [] These findings highlight the importance of linker flexibility and length in optimizing the interactions of these compounds with their targets, ultimately influencing their potency.

Q3: Have any computational studies been conducted to understand the interaction of these compounds with their targets?

A3: Yes, molecular docking studies have been employed to understand how these compounds interact with HPPD. Results indicate that compounds like b9 and b10 can effectively bind to the active site of HPPD, potentially explaining their potent inhibitory effect. [] These computational insights offer valuable information for further optimization of these compounds as herbicides.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。